
1-(2-Amino-4,6-dichloropyridin-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-4,6-dichloropyridin-3-yl)ethan-1-one is a chemical compound with the molecular formula C₇H₆Cl₂N₂O and a molecular weight of 205.04 g/mol . This compound is characterized by the presence of an amino group and two chlorine atoms attached to a pyridine ring, along with an ethanone group. It is primarily used for research purposes and has various applications in scientific fields.
Métodos De Preparación
The synthesis of 1-(2-Amino-4,6-dichloropyridin-3-yl)ethan-1-one typically involves the following steps:
Análisis De Reacciones Químicas
1-(2-Amino-4,6-dichloropyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1-(2-Amino-4,6-dichloropyridin-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-4,6-dichloropyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C7H6Cl2N2O |
|---|---|
Peso molecular |
205.04 g/mol |
Nombre IUPAC |
1-(2-amino-4,6-dichloropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H6Cl2N2O/c1-3(12)6-4(8)2-5(9)11-7(6)10/h2H,1H3,(H2,10,11) |
Clave InChI |
DFNQOPADZNEOEE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(N=C(C=C1Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile](/img/structure/B13667391.png)
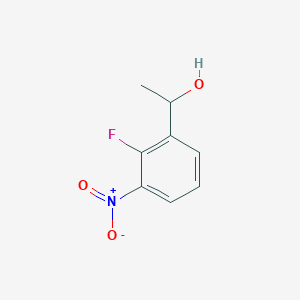
![Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13667395.png)
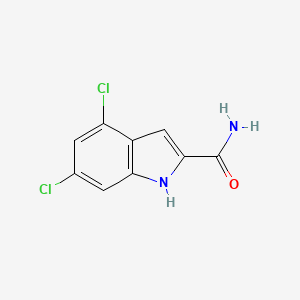
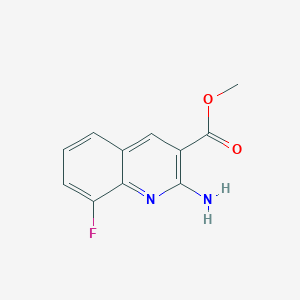
![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13667409.png)
![2,3,6,8-Tetrachloropyrido[2,3-b]pyrazine](/img/structure/B13667427.png)
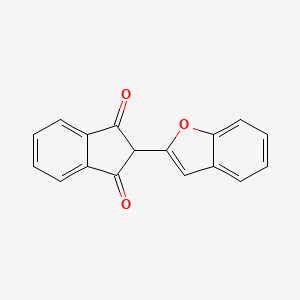



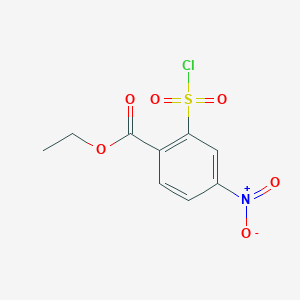
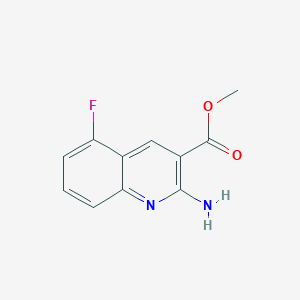
![4-Bromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13667472.png)
